N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a triazoloquinoxaline derivative featuring a chloro-methylphenyl acetamide backbone and a 3,5-dimethylphenoxy substituent. The molecular formula is inferred to be C26H22ClN5O3 (based on a positional isomer in ), with a molecular weight of 487.9 . The 3,5-dimethylphenoxy group contributes steric bulk and lipophilicity, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-15-11-16(2)13-18(12-15)35-25-24-30-31(14-23(33)28-20-9-6-7-19(27)17(20)3)26(34)32(24)22-10-5-4-8-21(22)29-25/h4-13H,14H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOFOARKUGGPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C(=CC=C5)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on available research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.79 g/mol. The compound contains a chloro-substituted methylphenyl moiety and a triazoloquinoxaline structure, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN4O3 |
| Molecular Weight | 336.79 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the chloro and methyl groups. The detailed synthetic pathway remains proprietary; however, it is essential to ensure high purity levels (≥95%) for reliable biological testing.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of quinoxaline and triazole have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds that target BRD4 and PARP1 have been highlighted for their dual-targeting capabilities in breast cancer models .
Antimicrobial Activity
Compounds containing triazole rings are known for their antimicrobial activities. Research has demonstrated that certain triazole derivatives exhibit significant antimicrobial effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, with MIC values ranging from 12.5 to 25 μg/ml . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Similar compounds have shown enhanced DPPH radical scavenging abilities compared to standard antioxidants like ascorbic acid . The presence of phenolic and triazole groups in the structure may contribute to these antioxidant effects.
Case Studies
While specific case studies focusing solely on this compound are scarce, several related studies provide insight into its potential applications:
- Study on Triazole Derivatives : A study investigated various triazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their potency .
- Antimicrobial Screening : Research on benzotriazole derivatives revealed promising antimicrobial properties against multiple bacterial strains. This suggests that similar compounds may possess comparable activities due to structural similarities .
Comparison with Similar Compounds
Positional Isomer: N-(2-chloro-4-methylphenyl)- Analog
Key Compound : CAS 1207048-57-4 ()
- Structural Difference : The chloro and methyl groups on the phenyl ring are positioned at 2-chloro-4-methyl versus the target compound’s 3-chloro-2-methyl .
- Molecular Formula : C26H22ClN5O3 (identical to the target compound).
- Molecular Weight : 487.8.
- Implications: Positional isomerism alters steric and electronic effects.
Morpholino-Substituted Analog
Key Compound : CAS 1189854-35-0 ()
- Structural Difference: Replaces the 3,5-dimethylphenoxy group with a morpholino ring.
- Molecular Formula : C22H21ClN6O3.
- Molecular Weight : 452.9.
- Implications: The morpholino group introduces polarity, likely improving aqueous solubility compared to the hydrophobic dimethylphenoxy group. However, reduced lipophilicity may limit membrane permeability. The lower molecular weight (452.9 vs. 487.9) aligns better with Lipinski’s rule for drug-likeness .
Trifluoromethyl-Containing Analogs
Key Compounds :
- CAS 1260949-60-7 (): Features a trifluoromethyl group on the phenyl ring and an ethyl group on the triazoloquinoxaline. Molecular Formula: C20H15ClF3N5O2. Molecular Weight: 449.8.
- CAS 1261001-43-7 (): Includes a propyl chain and trifluoromethyl group.
- Molecular Formula : C21H17ClF3N5O2.
- Molecular Weight : 463.8.
Implications :
- The trifluoromethyl group enhances electronegativity and metabolic stability due to its strong electron-withdrawing effect.
- Lower molecular weights (~449–463) compared to the target compound (487.9) may improve pharmacokinetic profiles .
Structural and Property Comparison Table
Research Implications and Gaps
- Synthetic Routes : –2 describe general methods for acetamide synthesis (e.g., using hydrazides and mercaptoacetic acid), but target-specific protocols are unavailable.
- Pharmacological Data: No activity or toxicity data are provided in the evidence, limiting direct efficacy comparisons.
- Physicochemical Properties : Critical data (e.g., solubility, melting points) are missing, necessitating further experimental characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
